2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid

Description

Chemical Identity and Structural Characterization of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic Acid

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid. Alternative nomenclature systems recognize this compound as N-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-N-(2-methoxyethyl)glycine, reflecting its glycine derivative nature. The molecular formula C₁₀H₁₆N₂O₆S encapsulates the compound's elemental composition, indicating a relatively complex structure with multiple heteroatoms. This molecular formula corresponds to a molecular weight of 292.31 grams per mole, positioning it within the range typical for small molecule pharmaceutical compounds.

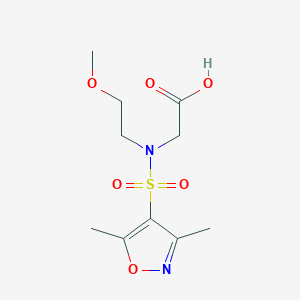

The compound's structural architecture can be dissected into several key components that contribute to its overall molecular identity. The isoxazole ring system forms the central heterocyclic core, substituted with methyl groups at the 3 and 5 positions, creating a 3,5-dimethylisoxazole moiety. The sulfonamide functionality connects this heterocyclic system to the amino acid portion of the molecule, specifically through a nitrogen atom that also bears a 2-methoxyethyl substituent. The terminal carboxylic acid group completes the molecular structure, providing the acidic functionality that contributes significantly to the compound's chemical properties and potential biological interactions.

The International Chemical Identifier key for this compound is CFTWTJJSMDXLEW-UHFFFAOYSA-N, providing a unique molecular fingerprint for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation is CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O, which encodes the complete structural information in a linear text format. These standardized identifiers facilitate accurate communication and documentation of the compound's identity across various scientific databases and research platforms.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies

While specific crystallographic data for this compound were not identified in the available literature, the structural characterization of related isoxazole derivatives provides valuable insights into the expected crystallographic behavior of this compound class. The isoxazole ring system typically exhibits planar geometry with characteristic bond lengths and angles that reflect the aromatic character of the five-membered heterocycle. The sulfonamide linkage introduces conformational flexibility into the molecular structure, potentially allowing multiple crystalline polymorphs depending on intermolecular interactions and packing arrangements.

The presence of multiple hydrogen bonding sites, including the carboxylic acid group and the sulfonamide nitrogen, suggests that the compound likely forms extensive intermolecular hydrogen bonding networks in the solid state. These interactions would be expected to influence crystal packing patterns and potentially affect the compound's physical properties such as melting point, solubility, and stability. The methoxy group provides an additional site for potential hydrogen bonding interactions, either as a weak donor through its oxygen atom or as an acceptor in crystal lattice arrangements.

Computational modeling of the compound's three-dimensional structure indicates conformational flexibility around the sulfonamide nitrogen and the methoxyethyl chain, which could result in multiple conformers being present in solution or contributing to polymorphic behavior in the crystalline state. The steric interactions between the dimethyl substituents on the isoxazole ring and other portions of the molecule likely influence the preferred conformational arrangements and crystal packing motifs.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopic analysis provides detailed structural information about this compound, with proton Nuclear Magnetic Resonance data available from high-resolution measurements conducted at 500.134 megahertz. The spectrum was acquired in deuterated dimethyl sulfoxide solvent, which is commonly employed for polar organic compounds due to its excellent solvating properties and chemical inertness. The spectral data reveals characteristic resonances that can be assigned to specific proton environments within the molecular structure.

The dimethyl substituents on the isoxazole ring appear as distinct singlet resonances in the aliphatic region of the spectrum, typically around 2-3 parts per million, reflecting their equivalent chemical environments. The methoxyethyl chain contributes multiple resonances, with the methoxy group appearing as a sharp singlet around 3-4 parts per million and the ethylene bridge showing characteristic coupling patterns indicative of the -CH₂CH₂- connectivity. The glycine methylene protons adjacent to the carboxylic acid group exhibit chemical shifts influenced by both the electron-withdrawing carboxyl group and the neighboring nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would be expected to provide complementary structural information, with the carbonyl carbon of the carboxylic acid appearing in the characteristic downfield region around 170-180 parts per million. The isoxazole carbon atoms would exhibit chemical shifts reflecting their heterocyclic aromatic character, while the aliphatic carbons of the substituent groups would appear in their characteristic upfield regions. Two-dimensional Nuclear Magnetic Resonance techniques could provide additional structural confirmation through correlation spectroscopy experiments that establish connectivity patterns throughout the molecular framework.

Infrared and Mass Spectrometric Fingerprinting

Infrared spectroscopic analysis of this compound would be expected to reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality typically exhibits a broad, strong absorption band in the 2500-3300 wavenumber region due to the hydroxyl stretch, often appearing as a complex envelope due to hydrogen bonding interactions. The carbonyl stretch of the carboxylic acid group appears as a sharp, intense band around 1700-1750 wavenumbers, providing a diagnostic fingerprint for this functional group.

The sulfonamide functionality contributes distinctive absorption patterns, with symmetric and asymmetric sulfur-oxygen stretching vibrations typically appearing around 1150-1350 wavenumbers. The sulfonamide nitrogen-hydrogen stretch, if present, would appear in the 3200-3400 wavenumber region, though this may be obscured by other NH or OH absorptions in the spectrum. The isoxazole ring system exhibits characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, while the methoxy group contributes carbon-oxygen stretching around 1000-1100 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 292 corresponds to the calculated molecular weight, while characteristic fragmentation patterns would include loss of the carboxylic acid group (mass loss of 45), loss of the methoxyethyl chain (mass loss of 59), and fragmentation of the sulfonamide linkage. Electrospray ionization techniques would likely produce both positive and negative ion modes, with the carboxylic acid functionality readily forming negative ions through deprotonation. The fragmentation patterns observed in tandem mass spectrometry experiments would provide additional structural confirmation and could be used for compound identification in complex mixtures.

Comparative Analysis with Related Isoxazole Sulfonamide Derivatives

The structural features of this compound can be meaningfully compared with other members of the isoxazole sulfonamide family to understand structure-activity relationships and chemical behavior patterns. Sulfisoxazole, a well-established antibacterial agent with the molecular formula C₁₁H₁₃N₃O₃S, represents a simpler structural analog that maintains the core isoxazole-sulfonamide architecture but lacks the carboxylic acid functionality and methoxyethyl substitution. This comparison highlights the additional complexity introduced by the glycine derivative portion of the target compound.

The closely related compound 2-(dimethyl-1,2-oxazole-4-sulfonamido)acetic acid, with molecular formula C₇H₁₀N₂O₅S and molecular weight 234.23 grams per mole, differs primarily in the absence of the methoxyethyl substitution. This structural relationship allows for direct assessment of how the methoxyethyl group influences the compound's properties, including solubility, conformational flexibility, and potential biological activity. The presence of the additional methoxyethyl substituent in the target compound increases both molecular weight and lipophilicity compared to this simpler analog.

Another structurally related compound, 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid with molecular formula C₁₁H₁₈N₂O₅S, provides insight into how different alkyl substitution patterns affect the overall molecular properties. This compound features an isobutyl group instead of the methoxyethyl substituent, resulting in a molecular weight of 290.34 grams per mole, which is very similar to the target compound. The comparison between these two derivatives illustrates how different N-alkyl substitution patterns can be employed to fine-tune molecular properties while maintaining the core structural framework.

The broader class of isoxazole derivatives demonstrates considerable structural diversity, with compounds ranging from simple isoxazole sulfonamide with molecular formula C₃H₄N₂O₃S and molecular weight 148.14 grams per mole to more complex pharmaceutical agents. This structural comparison emphasizes how the target compound represents a sophisticated evolution of the basic isoxazole sulfonamide scaffold, incorporating multiple functional modifications that enhance its potential for specific biological applications. The systematic comparison of these related structures provides valuable insights into the design principles underlying isoxazole-based drug development and the strategic incorporation of functional groups to achieve desired molecular properties.

Propriétés

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S/c1-7-10(8(2)18-11-7)19(15,16)12(4-5-17-3)6-9(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTWTJJSMDXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Sulfonamide Formation

The crucial step in synthesizing the target compound is coupling the 3,5-dimethylisoxazole-4-sulfonyl chloride intermediate with 2-methoxyethyl amine. This reaction is typically carried out under mild basic conditions to neutralize the hydrochloric acid generated.

-

- 3,5-dimethylisoxazole-4-sulfonyl chloride (prepared via chlorosulfonation of 3,5-dimethylisoxazole)

- 2-methoxyethyl amine (nucleophile)

- Base: Triethylamine or potassium carbonate to scavenge HCl

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: 0–25°C to control reaction rate and minimize side reactions

Reaction:

$$

\text{3,5-dimethylisoxazole-4-sulfonyl chloride} + \text{2-methoxyethyl amine} \xrightarrow[\text{Base}]{\text{Solvent}} \text{2-(N-(2-methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)} + \text{HCl}

$$

This step yields the sulfonamide intermediate with high selectivity and purity, as the amine selectively attacks the sulfonyl chloride.

Process Optimization and Purification

- Solvent Selection: Polar aprotic solvents like DMF and DMSO are preferred for sulfonamide formation due to their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Base Selection: Organic bases such as triethylamine are commonly used for scavenging HCl; inorganic bases like potassium carbonate are preferred in aqueous or mixed solvent systems.

- Temperature Control: Maintaining low to moderate temperatures minimizes side reactions and decomposition.

- Purification: The final compound is purified via recrystallization from aqueous isopropanol or by chromatographic techniques such as silica gel column chromatography to achieve high purity (>95% HPLC).

Comparative Data Table of Key Synthesis Parameters

| Step | Reagents | Solvent(s) | Base(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonamide formation | 3,5-dimethylisoxazole-4-sulfonyl chloride, 2-methoxyethyl amine | DMF, THF | Triethylamine, K2CO3 | 0–25 | 85–92 | Mild conditions prevent side reactions |

| Acetic acid introduction | Chloroacetic acid or derivatives | Water, ethanol | NaHCO3, K2CO3 | 25–60 | 78–88 | Reaction monitored to avoid over-alkylation |

| Purification | Recrystallization or chromatography | Aqueous isopropanol | - | Ambient | - | Achieves >95% purity |

Research Findings and Improvements

Recent studies emphasize eco-friendly and efficient synthetic routes:

- Use of less toxic solvents and greener bases to reduce environmental impact

- Avoidance of chromatographic purification by optimizing crystallization techniques

- Development of intermediate salts to improve yield and purity, as seen in analogous sulfonamide syntheses

- Exploration of microwave-assisted synthesis to reduce reaction times

Analyse Des Réactions Chimiques

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) is central to the compound’s chemical behavior. Key reactions include:

-

Hydrolysis : Under acidic or basic conditions, sulfonamides can hydrolyze to form sulfonic acids and amines. For example, acidic hydrolysis yields 3,5-dimethylisoxazole-4-sulfonic acid and 2-(methoxyethyl)aminoacetic acid .

-

Alkylation/Acylation : The nitrogen in the sulfonamide group can undergo alkylation or acylation reactions. This has been exploited to modify the compound’s solubility and bioactivity .

Isoxazole Ring Modifications

The 3,5-dimethylisoxazole moiety participates in electrophilic substitution and ring-opening reactions:

-

Electrophilic Substitution : The isoxazole ring undergoes nitration or halogenation at the 4-position due to electron-withdrawing effects of the sulfonamide group .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the isoxazole ring to form β-keto sulfonamides, which can further react .

Key Findings :

-

Substituents at the 4-position (sulfonamide) significantly reduce the ring’s aromaticity, enhancing reactivity toward nucleophiles .

-

Crystal structure analysis (similar to 1–3 in ) shows that steric hindrance from methyl groups limits certain reactions unless harsh conditions are applied.

Acetic Acid Functionalization

The acetic acid group (-CH₂COOH) enables salt formation and esterification:

-

Salt Formation : Reacts with bases (e.g., benzimidazole derivatives) to form crystalline salts, improving thermal stability (e.g., decomposition at 221.94°C for salt 2 ) .

-

Esterification : Catalyzed by H₂SO₄, forms methyl or ethyl esters for enhanced lipophilicity .

| Derivative Type | Reagents | Thermal Stability (TGA) | Bioactivity |

|---|---|---|---|

| Sodium salt | NaOH | Stable up to 190°C | Improved solubility |

| Ethyl ester | EtOH, H₂SO₄ | Decomposes at 130°C | Enhanced membrane permeability |

Biological Activity-Driven Reactions

The compound’s applications in bromodomain inhibition and enzyme studies involve targeted modifications:

-

Bromodomain Binding : The 3,5-dimethylisoxazole acts as an acetyl-lysine mimic, enabling displacement of histone peptides in epigenetic studies .

-

Enzyme Inhibition : Sulfonamide derivatives inhibit carbonic anhydrase and acetylcholinesterase (AChE) via coordination to zinc ions or active-site interactions .

Comparative Affinity Data :

| Target Enzyme | IC₅₀ (μM) | Structural Analogues |

|---|---|---|

| AChE | 0.02–0.77 | Quinazolinone-sulfonamides |

| CDK9 | 2–66 | Thiazolylpyrimidines |

Computational Insights

DFT studies (M06/6-311G(d,p) level) reveal:

-

The sulfonamide group’s electron-withdrawing nature polarizes the isoxazole ring, increasing electrophilicity .

-

Charge transfer interactions (e.g., C–O···π) stabilize crystal packing, as observed in salts 1–3 .

Synthetic Pathways

The compound is synthesized via:

-

Sulfonylation : Reacting 3,5-dimethylisoxazole-4-sulfonyl chloride with 2-(methoxyethyl)aminoacetic acid in acetonitrile/pyridine .

-

Purification : Crystallization yields prismatic crystals (light yellow, 0.42 × 0.36 × 0.32 mm) .

Yield Optimization :

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is actively researched for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic agents. The structural characteristics of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid suggest enhanced bioactivity, making it a candidate for treating various diseases. The compound's sulfonamide group is known to contribute to its pharmacological properties, which can be pivotal in drug design aimed at modulating biological pathways involved in inflammation and pain management .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating enzyme inhibition and protein interactions . Its application in proteomics allows researchers to explore complex biological processes and mechanisms at the molecular level. For instance, it can be utilized to assess the effects of specific enzymes on metabolic pathways or to study the binding affinities between proteins and other biomolecules .

Drug Formulation

The properties of this compound facilitate its incorporation into drug formulations. It enhances solubility and bioavailability , which are critical factors for effective medication delivery. By improving these properties, the compound can help in formulating drugs that require lower doses while maintaining efficacy, thus minimizing side effects and improving patient compliance .

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in various methods for quantifying similar compounds in complex mixtures. Its use is essential for quality control in laboratories, ensuring accurate measurements and consistency in results across different batches of pharmaceutical products .

Environmental Studies

Research into the environmental impact of pharmaceuticals has led to studies involving this compound to understand its behavior in ecosystems. Investigating its degradation pathways and potential toxicity helps develop better waste management practices and assess the ecological risks associated with pharmaceutical residues .

Case Study 1: Anti-inflammatory Drug Development

A study highlighted the synthesis of derivatives based on this compound aimed at enhancing anti-inflammatory activity. The derivatives were tested in vitro for their ability to inhibit inflammatory cytokines, showing promising results that warrant further investigation into their therapeutic applications.

Case Study 2: Enzyme Inhibition Studies

Research conducted on enzyme inhibitors demonstrated that this compound effectively inhibits specific enzymes involved in metabolic disorders. The findings suggested that modifications to the isoxazole ring could enhance inhibitory potency, providing a pathway for developing new therapeutic agents targeting metabolic pathways.

Mécanisme D'action

The mechanism of action of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole Sulfonamides

The target compound differs from analogs primarily in the N-substituent of the sulfonamide group. Key comparisons include:

Substituent Effects on Physicochemical Properties

- Target Compound : The 2-methoxyethyl group introduces an ether oxygen, enhancing polarity and hydrophilicity compared to alkyl chains. This may improve aqueous solubility, a critical factor in drug bioavailability.

- Analog 1: 2-(N-Isobutyl-3,5-dimethylisoxazole-4-sulfonamido)acetic acid (CAS 946505-84-6) replaces the methoxyethyl group with an isobutyl chain.

Functional Group Comparisons

- Carboxylic Acid vs. Ester/Carboxamide Derivatives :

- The acetic acid group in the target compound enables salt formation (e.g., sodium salts) for improved solubility.

- In contrast, N-Methoxy-N-methylisoxazole-3-carboxamide (CAS 189096-90-0) lacks an ionizable group, reducing its solubility in aqueous media but possibly enhancing blood-brain barrier penetration .

Structural and Functional Data Table

Activité Biologique

2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is a synthetic compound notable for its unique structural features, including an isoxazole ring and a sulfonamide group. Its molecular formula is C10H16N2O6S, with a molecular weight of 292.31 g/mol. This compound has emerged as a significant player in medicinal chemistry, particularly due to its potential as a bromodomain inhibitor and its implications in epigenetic regulation.

Biological Activity Overview

Research indicates that this compound exhibits substantial biological activities, particularly in the context of cancer therapy and epigenetic research. Bromodomains are protein domains that recognize acetylated lysines on histones, playing a pivotal role in gene expression regulation. The ability of this compound to interact with these domains suggests its therapeutic potential.

Key Activities

- Bromodomain Inhibition : The compound has been shown to effectively bind to various bromodomains, which are critical for gene regulation.

- Antimycobacterial Activity : Preliminary studies indicate potential activity against Mycobacterium tuberculosis strains, enhancing its profile as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity. The isoxazole moiety acts as an acetyl-lysine bioisostere, which is crucial for its interaction with bromodomains.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethylisoxazole | Isoxazole ring | Acts as an acetyl-lysine bioisostere |

| Sulfanilamide | Sulfonamide group | Known antibacterial properties |

| Acetylsalicylic Acid | Acetyl group | Widely used anti-inflammatory drug |

The presence of both isoxazole and sulfonamide functionalities enhances the selectivity and efficacy of this compound compared to others in the same class.

Case Studies and Research Findings

- Bromodomain Binding Studies : Interaction studies have demonstrated that this compound binds effectively to bromodomains with varying affinities. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization were utilized to assess binding affinities.

- Antimycobacterial Screening : In vitro studies have evaluated the compound's efficacy against Mycobacterium bovis BCG and M. tuberculosis strains. The results indicate promising antimycobacterial activity with IC90 values ranging from 0.058–0.22 µg/mL for M. bovis BCG and 0.43–5.31 µg/mL for M. tuberculosis H37Ra .

- Cytotoxicity Assessments : The cytotoxic effects of the compound were evaluated on several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Results indicated that while the compound showed significant biological activity against bacterial strains, it exhibited low cytotoxicity against these cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves sulfonamide coupling reactions. For example, refluxing intermediates in polar aprotic solvents like DMSO or DMF (18–24 hours) followed by crystallization in water-ethanol mixtures can yield the target compound. Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratios for limiting reagents) and monitoring reaction progress via TLC . Low yields (<60%) may arise from incomplete purification; fractional crystallization or column chromatography is recommended for improved purity .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR : Focus on sulfonamide proton signals (δ 7.83 ppm, broad singlet) and methoxyethyl groups (δ 3.07–3.27 ppm, multiplet patterns) .

- IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and carboxylic acid C=O (1700–1680 cm⁻¹) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₄N₂O₅S: calculated 275.07, observed 275.06) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors structurally related to the isoxazole-sulfonamide scaffold (e.g., carbonic anhydrase or kinase inhibition). Use dose-response curves (0.1–100 µM) and compare IC₅₀ values against reference inhibitors. For in vivo studies (e.g., hypoglycemic activity), employ rodent models with protocols involving oral administration (10–50 mg/kg) and glucose tolerance tests .

Advanced Research Questions

Q. How can conflicting NMR or crystallography data be resolved when confirming the compound’s conformation?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from rotameric equilibria or solvent effects. Use variable-temperature NMR (VT-NMR) to stabilize conformers or switch to deuterated DMSO for enhanced resolution. For crystallographic ambiguity, compare experimental X-ray data (e.g., C–S bond lengths: 1.76–1.82 Å) with DFT-optimized structures to validate geometry .

Q. What strategies address low solubility in aqueous buffers during biological assays?

- Methodological Answer :

- Derivatization : Synthesize sodium salts (e.g., replace –COOH with –COONa) to enhance hydrophilicity, as seen in related benzimidazole-sulfonate analogs .

- Co-solvents : Use ≤5% DMSO or cyclodextrin-based solubilizers while verifying biocompatibility via cytotoxicity controls .

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer : Poor correlation often stems from pharmacokinetic limitations. Conduct ADME profiling:

- Plasma Protein Binding : Use equilibrium dialysis to measure fraction unbound (e.g., <10% may indicate high plasma retention) .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify metabolic soft spots (e.g., methoxyethyl group oxidation) .

Q. What computational methods predict off-target interactions or toxicity risks?

- Methodological Answer :

- Docking Studies : Screen against Pharmaprojects or ChEMBL databases using Glide/SP docking to assess kinase or GPCR promiscuity.

- QSAR Models : Apply TOPKAT or Derek Nexus to predict hepatotoxicity or mutagenicity based on sulfonamide substructures .

Data Contradiction Analysis

Q. How should researchers interpret conflicting IC₅₀ values reported across studies?

- Methodological Answer : Variability may arise from assay conditions (e.g., ATP concentrations in kinase assays). Normalize data using standardized controls (e.g., staurosporine as a pan-kinase inhibitor) and report results with ±SEM from triplicate runs. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.